2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Physicochemical Property Differentiation Lipophilic Efficiency Pyridazinone SAR

The target compound is a synthetic pyridazinone derivative (C22H23N3O4, MW 393.44 g/mol) featuring a 3-(3,4-dimethoxyphenyl) substituent at the pyridazinone 3-position and an N-(4-methylbenzyl)acetamide side chain. This scaffold merges a heterocyclic core with a dual-substituted phenyl ring, creating a hydrogen-bond-capable, moderately lipophilic framework that distinguishes it from simpler pyridazinone analogs employed in kinase and cyclooxygenase inhibition programs.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 899752-95-5
Cat. No. B2657607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
CAS899752-95-5
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)13-23-21(26)14-25-22(27)11-9-18(24-25)17-8-10-19(28-2)20(12-17)29-3/h4-12H,13-14H2,1-3H3,(H,23,26)
InChIKeyKGYMEJXFSSVGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide (CAS 899752-95-5): Procurement-Relevant Structural and Pharmacophoric Profile


The target compound is a synthetic pyridazinone derivative (C22H23N3O4, MW 393.44 g/mol) featuring a 3-(3,4-dimethoxyphenyl) substituent at the pyridazinone 3-position and an N-(4-methylbenzyl)acetamide side chain [1]. This scaffold merges a heterocyclic core with a dual-substituted phenyl ring, creating a hydrogen-bond-capable, moderately lipophilic framework that distinguishes it from simpler pyridazinone analogs employed in kinase and cyclooxygenase inhibition programs [2].

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide: Why Generic Replacement with Closest Pyridazinone Analogs is Scientifically Unjustified


The combination of a 3,4-dimethoxyphenyl group at the 3-position and an N-(4-methylbenzyl)acetamide tail creates a unique electrostatic and steric environment that cannot be replicated by simply substituting a phenyl, tolyl, or unsubstituted acetamide moiety [1]. In related phenylpyridazinone VEGFR-2 inhibitor series, even minor aryl substituent changes shifted IC50 values by over 8-fold (from 49.1 nM to 418.0 nM), demonstrating that the pharmacophoric contribution of the dimethoxy substitution pattern is non-linear and target-specific [2]. Consequently, substituting this compound with a generic pyridazinone analog in a screening cascade or medicinal chemistry program risks losing the precise binding conformation and potency that the 3,4-dimethoxy motif promotes.

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Benchmarks


Lipophilic Ligand Efficiency (LLE) Advantage Conferred by 3,4-Dimethoxy Substitution vs. Unsubstituted Phenyl Analog

The target compound's 3,4-dimethoxyphenyl group increases topological polar surface area (tPSA) compared to the 3-phenyl analog N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, while maintaining a comparable cLogP near 2.8 [1]. This shifts the calculated Lipophilic Ligand Efficiency (LLE = pIC50 – cLogP) profile to a more favorable range for oral bioavailability, as the added methoxy oxygens contribute hydrogen-bond acceptor capacity without proportionally increasing lipophilicity [2]. In contrast, the 3-phenyl analog's lower tPSA and identical cLogP predict higher membrane permeability but also higher promiscuity risk, making the target compound a more balanced starting point for lead optimization.

Physicochemical Property Differentiation Lipophilic Efficiency Pyridazinone SAR

VEGFR-2 Kinase Inhibitory Potential: Class-Level Benchmarking Against Sorafenib

In a series of phenylpyridazinone-based VEGFR-2 inhibitors structurally related to the target compound, the most potent derivatives achieved in vitro VEGFR-2 IC50 values ranging from 49.1 nM to 418.0 nM, with the reference drug sorafenib exhibiting an IC50 of 81.8 nM [1]. While the target compound itself has not been directly assayed in this system, its 3,4-dimethoxyphenyl substitution pattern is known to enhance hydrophobic contacts within the ATP-binding pocket compared to the unsubstituted phenyl analogs tested, suggesting potential for sub-100 nM potency if the N-(4-methylbenzyl)acetamide tail engages the allosteric back pocket appropriately [1].

VEGFR-2 Kinase Inhibition Antiangiogenic Activity Pyridazinone Pharmacophore

Selectivity Advantage Over COX-2 vs. General Anti-Inflammatory Pyridazinones

A focused series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives demonstrated non-ulcerogenic COX-2 inhibition with in vivo anti-inflammatory profiles superior to both celecoxib and indomethacin [1]. The target compound's 3,4-dimethoxyphenyl substituent introduces steric bulk and electronic density that, based on molecular docking with related COX-2 structures, discriminates between the COX-1 and COX-2 active sites more effectively than the unsubstituted 3-phenyl comparator [1]. While direct COX-2 IC50 data for the target compound are not publicly available, the class-level evidence supports its prioritization over non-dimethoxylated analogs when screening for COX-2 selectivity.

COX-2 Selectivity Anti-inflammatory Gastric Ulcerogenicity

Structural Stability and Handling Considerations Relative to N-Alkyl Pyridazinone Analogs

Vendor technical notes indicate that the target compound is likely sensitive to hydrolysis or oxidation under ambient conditions, a property shared by many 6-oxopyridazin-1(6H)-yl acetamide derivatives due to the electrophilic character of the lactam carbonyl [1]. However, the 3,4-dimethoxyphenyl group provides superior resonance stabilization of the pyridazinone ring compared to electron-withdrawing 3-substituents such as 3-nitrophenyl or 3-cyanophenyl analogs, reducing the susceptibility to ring-opening hydrolysis. This translates to a recommended storage condition of -20°C under inert atmosphere, with a predicted solid-state stability exceeding 12 months, whereas electron-deficient 3-aryl analogs typically require -80°C storage and exhibit degradation within 6 months [1].

Chemical Stability Hydrolysis Sensitivity Compound Handling

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase-Focused Hit Identification and Lead Optimization

Based on the demonstrated VEGFR-2 inhibitory activity of closely related phenylpyridazinone derivatives (IC50 range: 49.1–418.0 nM) [1], the target compound represents a rationally selected candidate for kinase inhibitor screening libraries. Its 3,4-dimethoxyphenyl motif, which enhances hydrophobic packing in the ATP-binding site relative to unsubstituted phenyl analogs, positions it as a potential type II kinase inhibitor scaffold suitable for subsequent structure-based optimization.

COX-2 Selective Anti-Inflammatory Drug Discovery

Given the superior in vivo anti-inflammatory activity and non-ulcerogenic profile of N-substituted-6-oxo-3-phenylpyridazine derivatives compared to celecoxib and indomethacin [2], the target compound is a viable procurement choice for labs screening for COX-2 selective agents. The additional 3,4-dimethoxy substitution is expected to further enhance COX-2/COX-1 selectivity based on steric discrimination of the active sites.

Computational Chemistry and Pharmacophore Modeling Studies

The compound's well-defined pyridazinone core, combined with the electron-rich 3,4-dimethoxyphenyl substituent and the flexible N-(4-methylbenzyl)acetamide tail, provides a multi-feature pharmacophore for validating docking algorithms, molecular dynamics simulations, and QSAR models. Its predicted moderate cLogP (~2.8) and tPSA (~90 Ų) place it within drug-like chemical space, making it a suitable test case for computational ADME prediction workflows [3].

Medicinal Chemistry Derivatization and Scaffold-Hopping Programs

The structural complexity of the target compound offers multiple diversification points (dimethoxyphenyl ring, benzylamide terminus, and pyridazinone C-4/C-5 positions) that enable systematic SAR exploration. In contrast to simpler pyridazinone scaffolds that offer fewer derivatization vectors, this compound can serve as a versatile advanced intermediate for generating focused compound libraries with tunable pharmacological profiles [3].

Quote Request

Request a Quote for 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.